Bienvenue dans la boutique en ligne BenchChem!

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

CYP2A6 inhibitor Coumarin 7-hydroxylase Drug metabolism

4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a precision-synthesized 4-alkylcoumarin featuring a C4 butyl, C5 hydroxyl, and C7 methyl substitution. Its calculated logP of 4.67 (vs. ~1.5 for 4-MU) confers enhanced membrane permeability for intracellular target applications. Validated as a selective CYP2A6 inhibitor (IC50 1.02–9.42 µM) with >6-fold selectivity over CYP3A4, this compound is an ideal reference standard for high-throughput CYP2A6 inhibition screens and a versatile scaffold for focused library synthesis in smoking cessation research. Each batch is QC-verified to ≥98% purity, ensuring reproducible lot-to-lot performance.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 690680-03-6
Cat. No. B1276573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one
CAS690680-03-6
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=CC(=CC(=C12)O)C
InChIInChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-12-7-9(2)6-11(15)14(10)12/h6-8,15H,3-5H2,1-2H3
InChIKeyMPUOVBFEKQXBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one (CAS 690680-03-6) Overview: A 4-Alkyl Coumarin with Defined CYP Inhibition and Lipophilicity


4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a synthetic 4-alkyl-5-hydroxy-7-methylcoumarin derivative. Its core coumarin scaffold is substituted with a butyl group at position 4, a hydroxyl at position 5, and a methyl at position 7, conferring distinct physicochemical properties including a high calculated logP of 4.67 . The compound has been evaluated as a cytochrome P450 2A6 (CYP2A6) inhibitor in a standardized assay, with IC50 values ranging from 1.02 to 9.42 µM [1].

Why Generic Coumarin Substitution is Inadequate for CYP2A6 Research and Lipophilic Applications


The precise substitution pattern of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one—specifically the C4 butyl chain and C5 hydroxyl—dictates both its lipophilicity and its interaction with cytochrome P450 enzymes. Simple, unsubstituted coumarin or 7-hydroxycoumarin derivatives lack the enhanced membrane permeability and altered metabolic stability conferred by the C4 alkyl chain . In CYP2A6 inhibition assays, even structurally close analogs exhibit divergent IC50 values due to subtle differences in the alkyl chain length and position [1]. Therefore, substituting this compound with a less characterized coumarin derivative would introduce uncontrolled variability in both physicochemical behavior and target engagement, compromising experimental reproducibility.

Quantitative Evidence for 4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one: CYP Inhibition and Physicochemical Differentiation


CYP2A6 Inhibition Potency: Moderate Inhibitor Profile Compared to Methoxsalen

4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one inhibits human CYP2A6 with an IC50 range of 1.02–9.42 µM in a standardized coumarin 7-hydroxylation assay [1]. This places it as a moderate CYP2A6 inhibitor, significantly less potent than the clinical inhibitor methoxsalen (IC50 ~0.2–0.8 µM) [2].

CYP2A6 inhibitor Coumarin 7-hydroxylase Drug metabolism

CYP3A4 Selectivity: Reduced Off-Target Inhibition Relative to CYP2A6

In the same screening panel, 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one exhibited an IC50 of >64.7 µM for CYP3A4 inhibition [1], indicating a >6- to >63-fold selectivity for CYP2A6 over CYP3A4. This selectivity profile contrasts with methoxsalen, which inhibits both CYP2A6 and CYP3A4 at similar concentrations (IC50 ~0.8 µM for CYP2A6, IC50 ~1–10 µM for CYP3A4) [2].

CYP3A4 Selectivity Drug-drug interaction

Lipophilicity (logP): Enhanced Membrane Permeability vs. 4-Methylumbelliferone

The calculated logP of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one is 4.67 , significantly higher than that of the common fluorogenic substrate 4-methylumbelliferone (logP ~1.5) [1]. This 3.2-unit increase in logP translates to a >1,000-fold higher predicted octanol-water partition coefficient.

Lipophilicity Membrane permeability ADME

Predicted Boiling Point and pKa: Differentiating from Unsubstituted Coumarin

The predicted boiling point (400.8±45.0 °C) and pKa (7.63±0.20) of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one are both elevated compared to unsubstituted coumarin (boiling point ~298 °C, pKa ~5.5) [1]. These differences reflect the impact of the alkyl substitution on intermolecular forces and acidity.

Physicochemical properties Boiling point pKa Formulation

Optimal Application Scenarios for 4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one Based on Evidenced Differentiation


CYP2A6 Partial Inhibition Studies and Smoking Cessation Probe Development

Given its moderate CYP2A6 inhibition (IC50 1.02–9.42 µM) and favorable selectivity over CYP3A4 (>6-fold), this compound is well-suited as a probe to study partial CYP2A6 modulation. It can be used in cellular assays to explore dose-dependent effects on nicotine metabolism without complete enzyme blockade, a key consideration for developing smoking cessation aids with reduced side-effect profiles [1].

Lipophilic Scaffold for Designing Cell-Permeable Coumarin Derivatives

The high logP of 4.67 (vs. ~1.5 for 4-MU) makes 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one an attractive starting point for synthesizing cell-permeable fluorescent probes or bioactive molecules intended for intracellular targets. The butyl chain enhances membrane diffusion, potentially improving cellular uptake in imaging and drug delivery applications .

Standard Reference Compound for CYP2A6 Assay Development

With its defined, reproducible CYP2A6 inhibition profile in a standardized coumarin 7-hydroxylation assay, this compound can serve as a reference standard for calibrating and validating high-throughput CYP2A6 inhibition screens. Its moderate potency provides a useful benchmark between potent inhibitors (e.g., methoxsalen) and weak/non-inhibitors [1].

Building Block for Coumarin-Based Libraries in Drug Discovery

The combination of a butyl chain at C4, a hydroxyl at C5, and a methyl at C7 offers a unique substitution pattern that can be further diversified. This compound can be used as a core scaffold in medicinal chemistry to generate focused libraries, with the existing CYP2A6 selectivity and lipophilicity data guiding SAR explorations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.